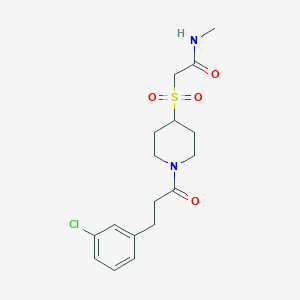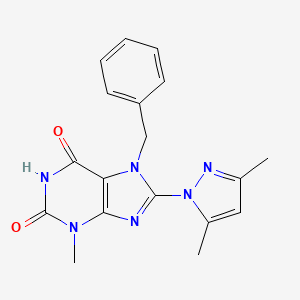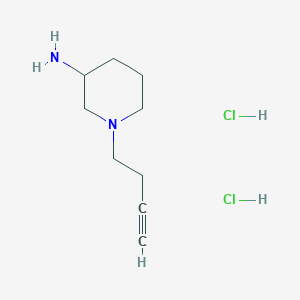
N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring and is often used in medicinal chemistry due to its stability and ability to participate in aromatic interactions.
Synthesis Analysis
The synthesis of compounds containing pyrrolidine and phenyl groups can be achieved through various methods. One common method is the Petasis reaction, which is a multi-component reaction involving an amine, an aldehyde, and a boronic acid .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The phenyl group, being planar, can engage in π-π stacking interactions.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on their specific structure. For example, the presence of a pyrrolidine ring can enhance the solubility of the compound due to its polar nature .Scientific Research Applications
Synthesis, Structure, and Potential Applications
N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid and its derivatives have been synthesized and studied for various applications. Zulfiqar et al. (2021) synthesized 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), structurally similar to this compound, and confirmed its structure using various spectroscopic methods. The study suggested potential anti-inflammatory and anti-cancer applications for PDP, hinting at similar possibilities for this compound derivatives (Zulfiqar et al., 2021).
Ertas et al. (2004) synthesized succinic acid bis-(4-pyrrol-1-yl-phenyl) ester, examined its electrochemical properties, and discovered its potential in copolymerization and electrochromic applications (Ertas, Çırpan, & Toppare, 2004).
Biological Applications
Antimicrobial and Antitumor Properties
A number of studies have investigated the antimicrobial and antitumor properties of compounds related to this compound. Zareef et al. (2008) reported the synthesis of 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones and highlighted their antimicrobial activity, indicating a potential for such compounds to act against various microbes (Zareef, Iqbal, & Arfan, 2008). Similarly, Hadizadeh et al. (2007) synthesized N-[4-(4-morpholinosulfonyl)-phenyl]-succinamides and demonstrated their antitumor potential (Hadizadeh et al., 2007).
Material Science and Catalysis
Electrochromic and Catalytic Properties
The dipyrrolyl monomer synthesized by Ertas et al. (2004), derived from this compound, showcased promising electrochromic properties, which could be applicable in the development of smart materials and electronic displays (Ertas, Çırpan, & Toppare, 2004).
Chanthateyanonth and Alper (2003) utilized succinamic acid in the formation of silica-immobilized tridentate palladium(II) complexes, which demonstrated high catalytic activity in the Heck reaction, a critical reaction in organic synthesis (Chanthateyanonth & Alper, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-oxo-4-(4-pyrrolidin-1-ylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(7-8-14(18)19)15-11-3-5-12(6-4-11)16-9-1-2-10-16/h3-6H,1-2,7-10H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQQTBFNOXQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2805428.png)



![1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2805433.png)

![5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2805437.png)
![N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(2-phenylethyl)oxamide](/img/structure/B2805438.png)



![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2805444.png)
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide](/img/structure/B2805445.png)
